Sodium 2-chloropyrimidin-4-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-chloropyrimidin-4-olate is a chemical compound that belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are known for their wide range of biological activities and are found in many natural compounds such as vitamins, antibiotics, and nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-chloropyrimidin-4-olate typically involves the chlorination of pyrimidine derivatives. One common method involves treating 2-aminopyrimidine with hydrochloric acid and sodium nitrite at low temperatures to form 2-chloropyrimidine. This intermediate can then be further reacted with sodium hydroxide to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-chloropyrimidin-4-olate undergoes various types of chemical reactions including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include thiophosgene, phosphorus oxychloride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from reactions involving this compound include various substituted pyrimidines, which have significant biological and pharmacological activities .
Scientific Research Applications
Sodium 2-chloropyrimidin-4-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-chloropyrimidin-4-olate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Sodium 2-chloropyrimidin-4-olate can be compared with other similar compounds such as:
2-Chloropyrimidine: A closely related compound that also exhibits significant biological activities.
2,4-Dichloropyrimidine: Another derivative with enhanced reactivity due to the presence of two chlorine atoms.
Pyrimidine Derivatives: Various other pyrimidine derivatives that have been studied for their pharmacological properties.
This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C4H2ClN2NaO |
---|---|
Molecular Weight |
152.51 g/mol |
IUPAC Name |
sodium;2-chloropyrimidin-4-olate |
InChI |
InChI=1S/C4H3ClN2O.Na/c5-4-6-2-1-3(8)7-4;/h1-2H,(H,6,7,8);/q;+1/p-1 |
InChI Key |
GTCBDFPDIROKFM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(N=C1[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.